N-(4-Oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(4-Oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative with potential biological activities. Quinazolinones are a class of heterocyclic compounds that have attracted attention due to their diverse pharmacological properties. They are found in various natural products and exhibit antimalarial, anti-inflammatory, anticancer, antibacterial, antihypertensive, and antiviral activities .
Preparation Methods
The synthetic routes for N-(4-Oxoquinazolin-3(4H)-yl)acetamide involve the condensation of an appropriate amine with 2-aminobenzoyl chloride or 2-aminobenzoic acid under suitable conditions. Industrial production methods may vary, but the key steps include:
Acylation Reaction: The reaction between an amine (such as 2-aminobenzoyl chloride) and an amide (such as acetamide) leads to the formation of the quinazolinone ring system.
Chemical Reactions Analysis
N-(4-Oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the quinazolinone ring can yield different derivatives.
Substitution: Substituents on the aromatic rings can be modified using appropriate reagents.
Common reagents include acyl chlorides, amines, and reducing agents. Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its effects on cellular processes and pathways.
Mechanism of Action
The exact mechanism by which N-(4-Oxoquinazolin-3(4H)-yl)acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to downstream effects within cells.
Comparison with Similar Compounds
While N-(4-Oxoquinazolin-3(4H)-yl)acetamide is unique in its structure, it shares similarities with other quinazolinone derivatives. Some related compounds include:
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate:
Other Quinazolinones: Explore the broader family of quinazolinone compounds for further comparisons.
Properties
CAS No. |
16347-87-8 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-6H,1H3,(H,12,14) |
InChI Key |
OXTZUJMNWQPFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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